5-[3-Methoxy-4-(2-nitro-benzyloxy)-benzylidene]-pyrimidine-2,4,6-trione 5-[3-Methoxy-4-(2-nitro-benzyloxy)-benzylidene]-pyrimidine-2,4,6-trione
Brand Name: Vulcanchem
CAS No.: 5568-59-2
VCID: VC0413895
InChI: InChI=1S/C19H15N3O7/c1-28-16-9-11(8-13-17(23)20-19(25)21-18(13)24)6-7-15(16)29-10-12-4-2-3-5-14(12)22(26)27/h2-9H,10H2,1H3,(H2,20,21,23,24,25)
SMILES: COC1=C(C=CC(=C1)C=C2C(=O)NC(=O)NC2=O)OCC3=CC=CC=C3[N+](=O)[O-]
Molecular Formula: C19H15N3O7
Molecular Weight: 397.3g/mol

5-[3-Methoxy-4-(2-nitro-benzyloxy)-benzylidene]-pyrimidine-2,4,6-trione

CAS No.: 5568-59-2

Main Products

VCID: VC0413895

Molecular Formula: C19H15N3O7

Molecular Weight: 397.3g/mol

5-[3-Methoxy-4-(2-nitro-benzyloxy)-benzylidene]-pyrimidine-2,4,6-trione - 5568-59-2

CAS No. 5568-59-2
Product Name 5-[3-Methoxy-4-(2-nitro-benzyloxy)-benzylidene]-pyrimidine-2,4,6-trione
Molecular Formula C19H15N3O7
Molecular Weight 397.3g/mol
IUPAC Name 5-[[3-methoxy-4-[(2-nitrophenyl)methoxy]phenyl]methylidene]-1,3-diazinane-2,4,6-trione
Standard InChI InChI=1S/C19H15N3O7/c1-28-16-9-11(8-13-17(23)20-19(25)21-18(13)24)6-7-15(16)29-10-12-4-2-3-5-14(12)22(26)27/h2-9H,10H2,1H3,(H2,20,21,23,24,25)
Standard InChIKey RXEBJZCOYUMARX-UHFFFAOYSA-N
SMILES COC1=C(C=CC(=C1)C=C2C(=O)NC(=O)NC2=O)OCC3=CC=CC=C3[N+](=O)[O-]
Canonical SMILES COC1=C(C=CC(=C1)C=C2C(=O)NC(=O)NC2=O)OCC3=CC=CC=C3[N+](=O)[O-]
PubChem Compound 2250964
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator